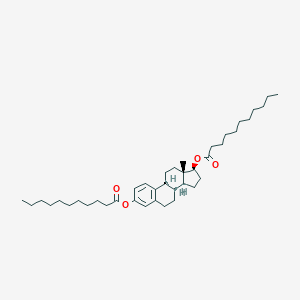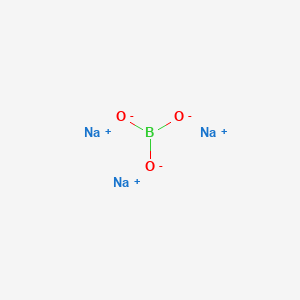
Strontium peroxide
Vue d'ensemble
Description
Strontium peroxide is an inorganic compound with the formula SrO2. It exists in both anhydrous and octahydrate form, both of which are white solids . The anhydrous form adopts a structure similar to that of calcium carbide .
Synthesis Analysis
Strontium peroxide is produced by passing oxygen over heated strontium oxide . Upon heating in the absence of O2, it degrades to SrO and O2 . It is more thermally labile than BaO2 .Molecular Structure Analysis
The molecular formula of Strontium Peroxide is SrO2 . It has a molar mass of 119.619 g/mol .Chemical Reactions Analysis
Strontium peroxide is an oxidizing agent used for bleaching . It is used in some pyrotechnic compositions as an oxidizer and a vivid red pyrotechnic colorant . It can also be used as an antiseptic and in tracer munitions .Physical And Chemical Properties Analysis
Strontium peroxide is a white powder . It is slightly soluble in water but very soluble in alcohol and ammonium chloride . It is insoluble in acetone . The density of the anhydrous form is 4.56 g/cm3 and that of the octahydrate form is 1.91 g/cm3 . It decomposes at a melting point of 215 °C .Applications De Recherche Scientifique
Bone Tissue Engineering
Strontium Peroxide has been used in the development of a poly(lactic-co-glycolic acid) (PLGA)-gelatin scaffold system for bone tissue engineering . The encapsulated Strontium Peroxide can release Sr2+ in a sustained manner upon exposure to water, effectively stimulating the proliferation of osteoblasts and suppressing the formation of osteoclasts . Moreover, Strontium Peroxide can generate hydrogen peroxide and subsequent oxygen molecules to increase local oxygen tension, an essential factor for osteogenesis .
Biomedical Imaging
Strontium Peroxide-based nanoparticles have been used in biomedical imaging . These nanoparticles can be used for targeted drug delivery and can elicit a prolonged immune response, thus acting as a good immunotherapeutic agent .
Cancer Therapy
Strontium Peroxide nanoparticles have been used in cancer therapy . They can be used for targeted drug delivery to cancer cells, providing a more effective and less harmful treatment option .
Drug Delivery
Strontium Peroxide nanoparticles have been used in drug delivery systems . They can be used to deliver drugs to specific areas of the body, improving the effectiveness of the treatment and reducing side effects .
Chemosensors
Strontium Peroxide nanoparticles have been used in the development of chemosensors . These sensors can detect the presence of specific chemicals, making them useful in various fields such as environmental monitoring and healthcare .
Wastewater Management
Strontium Peroxide nanoparticles have been used in wastewater management . They can remove toxic contaminants from industrial wastewater, helping to protect the environment .
Electronics
Strontium Peroxide nanoparticles have been used in the electronics industry . They can be used in the manufacture of various electronic devices .
Pyrotechnics
Strontium salts, including Strontium Peroxide, are used in pyrotechnics to achieve a bright red color . This makes them an important component in the manufacture of fireworks .
Mécanisme D'action
Target of Action
Strontium peroxide (SrO2) is an inorganic compound that primarily targets bone tissue . It has a unique mechanism of action where it simultaneously promotes osteoblast function and inhibits osteoclast function . This dual-action mechanism makes it a potential therapeutic agent for bone repair and regeneration .
Mode of Action
The mode of action of strontium peroxide is centered around its similarity to calcium . It is believed that strontium peroxide can replace calcium in various biological processes due to their chemical similarities . In bone tissue, strontium peroxide promotes the function of osteoblasts (cells responsible for bone formation) and inhibits the function of osteoclasts (cells responsible for bone resorption), thereby contributing to bone health .
Biochemical Pathways
Strontium peroxide affects the biochemical pathways involved in bone metabolism . By promoting osteoblast function and inhibiting osteoclast function, it influences the balance between bone formation and resorption . This can lead to an overall increase in bone mass and strength .
Pharmacokinetics
It is known that strontium, like calcium, can be incorporated into bone tissue . More research is needed to fully understand the ADME properties of strontium peroxide and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of strontium peroxide’s action are primarily observed in bone tissue. It enhances bone growth, osseointegration, and bone healing at the bone-implant interface . Moreover, strontium peroxide has been shown to exhibit remarkable photocatalytic activity, leading to the rapid degradation of organic and pharmaceutical pollutants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of strontium peroxide. For instance, its photocatalytic activity is responsive to dual-light conditions (UV and sunlight irradiation) . Furthermore, the performance of strontium peroxide can be affected by pollutant concentration, photocatalyst quantity, and light sources .
Safety and Hazards
Strontium peroxide may intensify fire as it is an oxidizer . It causes skin irritation and serious eye damage . It is advised to avoid breathing its dust or mists . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling strontium peroxide .
Orientations Futures
Strontium-based nanoparticles, including strontium peroxide, have gained interest in the field of medicine and dentistry due to their similar properties with calcium . They exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are also used in targeted drug delivery and can elicit a prolonged immune response . Future research directions include exploring the wide application of strontium nanoparticles in several fields of medicine and environmental sciences .
Propriétés
IUPAC Name |
strontium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2.Sr/c1-2;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGLDSRFKGERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrO2, O2Sr | |
| Record name | STRONTIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium peroxide appears as a white powder. Insoluble in water and slowly decomposed by water. Noncombustible, but accelerates the burning of combustible material., White powder; [HSDB] | |
| Record name | STRONTIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very sol in alcohol, ammonium chloride; insoluble in acetone, Soluble in ammonium chloride solution and alcohol; decomposes in hot water; slightly soluble in cold water | |
| Record name | STRONTIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.78 g/cu-cm, DENSITY: 1.951; LOSES 8 H2O AT 100 °C & DECOMP WHEN HEATED TO HIGHER TEMP | |
| Record name | STRONTIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Strontium peroxide | |
Color/Form |
WHITE POWDER | |
CAS RN |
1314-18-7 | |
| Record name | STRONTIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strontium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium peroxide (Sr(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
215 °C (DECOMP) | |
| Record name | STRONTIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/788 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)








